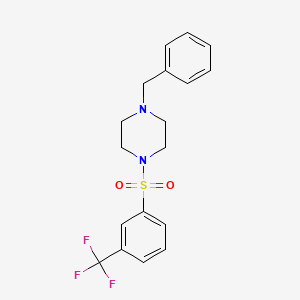

1-Benzyl-4-((3-(trifluoromethyl)phenyl)sulfonyl)piperazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Benzyl-4-((3-(trifluoromethyl)phenyl)sulfonyl)piperazine is a chemical compound with the molecular formula C12H15F3N2 . It is a derivative of piperazine, a six-membered ring containing two nitrogen atoms at opposite positions in the ring .

Synthesis Analysis

The synthesis of 1-Benzyl-4-((3-(trifluoromethyl)phenyl)sulfonyl)piperazine and its derivatives often involves the use of benzylpiperazine as a starting material . The process may involve various chemical reactions, including the integration of sulfonyl piperazine .Molecular Structure Analysis

The molecular structure of 1-Benzyl-4-((3-(trifluoromethyl)phenyl)sulfonyl)piperazine is characterized by a piperazine ring substituted with a benzyl group and a (3-(trifluoromethyl)phenyl)sulfonyl group .Physical And Chemical Properties Analysis

1-Benzyl-4-((3-(trifluoromethyl)phenyl)sulfonyl)piperazine is a liquid with a density of 1.239 g/mL at 25 °C . It has a boiling point of 88-89 °C at 0.02 mmHg . Its molecular weight is 244.256 .科学的研究の応用

- Researchers have explored the antimicrobial potential of 1-(3-trifluoromethylphenyl)piperazine and its derivatives. For instance, dichloro aniline derivatives containing this piperazine scaffold demonstrated potent activity against Staphylococcus aureus , including methicillin-resistant strains . Further investigations into its mechanism of action and potential clinical applications are ongoing.

- During migraine attacks, levels of calcitonin gene-related peptide (CGRP) rise in the cranial circulation, contributing to migraine-like headaches. A derivative of 1-(3-trifluoromethylphenyl)piperazine was synthesized and studied for its potential as a CGRP antagonist . Understanding its interactions with CGRP receptors may lead to novel migraine treatments.

- Metal-free and metallophthalocyanines containing 4-[(3-(trifluoromethyl)benzyl)oxy]phenyl groups have been investigated using electrochemical and spectroelectrochemical methods. These studies provide insights into their redox behaviors and potential applications in materials science .

Antimicrobial Activity

Migraine Research

Spectroelectrochemistry and Redox Behaviors

Safety and Hazards

This compound is classified as Acute Tox. 3 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . Personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves should be used .

作用機序

Target of Action

Similar compounds have been known to interact with the benzylic position . The benzylic position is a specific site on an organic molecule that is often involved in chemical reactions .

Mode of Action

The mode of action of 1-Benzyl-4-((3-(trifluoromethyl)phenyl)sulfonyl)piperazine involves interactions at the benzylic position . These interactions can include free radical bromination, nucleophilic substitution, and oxidation . In particular, 1° benzylic halides typically react via an SN2 pathway, while 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation .

Biochemical Pathways

The compound’s interactions at the benzylic position suggest it may influence pathways involving free radical bromination, nucleophilic substitution, and oxidation .

Pharmacokinetics

The compound’s molecular weight is 24426 , which may influence its bioavailability and pharmacokinetic behavior.

Result of Action

Similar compounds have been shown to induce apoptosis via cell cycle arrest at the sub-g1 and g2/m phase .

特性

IUPAC Name |

1-benzyl-4-[3-(trifluoromethyl)phenyl]sulfonylpiperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19F3N2O2S/c19-18(20,21)16-7-4-8-17(13-16)26(24,25)23-11-9-22(10-12-23)14-15-5-2-1-3-6-15/h1-8,13H,9-12,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSBLKHISTFCZTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19F3N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-chlorophenyl)-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2512325.png)

![2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2512326.png)

![N-(1-Cyanobutyl)-3-[(6-methylpyridin-3-yl)oxymethyl]benzamide](/img/structure/B2512328.png)

triazin-2-yl)sulfanyl)propanoate](/img/structure/B2512329.png)

![N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-3,4-dimethylbenzenesulfonamide](/img/structure/B2512336.png)

![2-[(7-keto-5-propyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]-N-thiazol-2-yl-acetamide](/img/structure/B2512337.png)

![(E)-3-(furan-3-yl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acrylamide](/img/structure/B2512340.png)

![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butyramide](/img/structure/B2512341.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(naphthalen-1-yl)acetamide hydrochloride](/img/structure/B2512342.png)

![4-((Furan-2-ylmethyl)thio)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B2512345.png)